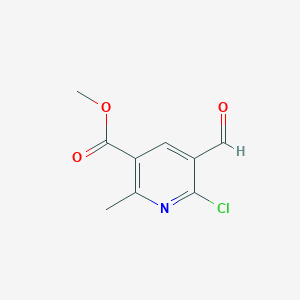![molecular formula C28H26N4O3S B2878935 5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 865591-85-1](/img/structure/B2878935.png)
5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a dihydropyridine core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the furan ring and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and minimize the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
- (E)-2-cyano-N-(3,4-dimethyl-phenyl)-3-(1-[[(furan-2-ylmethyl)-carbamoyl]-methyl]-1H-indol-3-yl)-acrylamide
Uniqueness
5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(3-methylphenyl)-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-17-9-11-20(12-10-17)31-24(33)16-36-28-22(15-29)26(23-8-5-13-35-23)25(19(3)30-28)27(34)32-21-7-4-6-18(2)14-21/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRJEEFOWXADIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC(=C3)C)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)



![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)

![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
![10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2878863.png)
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)
![3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2878868.png)
![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)
![4-[(1-{[(butan-2-yl)carbamoyl]methyl}-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-butyl-N-methylbenzamide](/img/structure/B2878871.png)
![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)
